Phenyl O-Glucuronide Sodium Salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
20838-63-5 |
|---|---|
Molecular Formula |
C12H14NaO7 |
Molecular Weight |
293.22 g/mol |
InChI |
InChI=1S/C12H14O7.Na/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6;/h1-5,7-10,12-15H,(H,16,17);/t7-,8-,9+,10-,12+;/m0./s1 |
InChI Key |
OBJZMDMNHLJHEL-BLKPXHQLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |
Canonical SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Enzymatic Formation and Biosynthesis of Phenyl O Glucuronide
UDP-Glucuronosyltransferase (UGT) Enzyme Systems
UGT enzymes are membrane-bound proteins predominantly located in the endoplasmic reticulum of cells in the liver and other tissues, including the intestine, kidney, and skin. criver.com They catalyze the transfer of glucuronic acid from the high-energy co-substrate, Uridine-5′-diphosphoglucuronic acid (UDPGA), to a lipophilic substrate containing a suitable functional group, such as a hydroxyl group in the case of phenols. rsc.org Based on amino acid sequence identity, human UGTs are categorized into families, with the UGT1A and UGT2B subfamilies being the most significant for the metabolism of drugs and other xenobiotics, including phenolic compounds. nih.gov
Specific UGT Isoforms Involved in Glucuronidation of Phenolic Substrates
The metabolism of phenolic compounds is not handled uniformly by all UGT enzymes; rather, specific isoforms exhibit distinct substrate preferences and efficiencies. The primary enzymes responsible for the O-glucuronidation of phenols belong to the UGT1A and UGT2B subfamilies. nih.gov
Research has identified several key UGT isoforms that are particularly active towards phenolic substrates. Within the UGT1A family, UGT1A1, UGT1A6, and UGT1A9 are major contributors. UGT1A1 is known for its broad substrate specificity, which includes simple phenols. nih.gov UGT1A6 displays a more restricted substrate preference, showing high activity towards small, planar phenolic molecules. nih.govwikipedia.org UGT1A9 also metabolizes a wide array of phenolic compounds. nih.gov In the UGT2B family, UGT2B7 is recognized for its role in the detoxification of various compounds, including phenols. nih.gov The relative contribution of each isoform can vary depending on the specific phenolic substrate and the tissue in which the enzyme is expressed.
The substrate selectivity of UGT isoforms is a critical factor determining their role in metabolism. While some isoforms have broad and overlapping specificities, others are more selective. nih.gov UGT1A6, for example, is considered a specialist for simple phenols, whereas UGT1A1 and UGT1A9 can glucuronidate a more diverse range of structures, from simple phenols to more complex polyphenols and other xenobiotics. nih.govresearchgate.net The structural features of the phenolic substrate, such as the size and electronic properties of substituents on the phenyl ring, significantly influence which UGT isoform will catalyze its glucuronidation most efficiently. nih.gov
| UGT Isoform | Primary Phenolic Substrates | Selectivity Characteristics |
|---|---|---|
| UGT1A1 | Simple phenols, Bilirubin (B190676), Flavonoids (e.g., Baicalein), Estradiol | Broad substrate specificity with a preference for both planar and bulky molecules. nih.govresearchgate.net |
| UGT1A6 | Simple phenols (e.g., Phenol (B47542), 4-Methylumbelliferone), Serotonin, Acetaminophen (B1664979) | Relatively strict selectivity for small, planar phenolic compounds. nih.govwikipedia.orgnih.gov |
| UGT1A9 | Propofol, Mycophenolic acid, various substituted phenols | Broad substrate specificity for a wide range of phenolics and other compounds. nih.govnih.govnih.gov |
| UGT2B7 | Morphine, Zidovudine (AZT), Bile acids, various phenols | Broad and overlapping substrate specificity, metabolizing both endogenous and xenobiotic compounds. nih.govnih.gov |
Kinetics and Catalytic Mechanisms of Phenyl O-Glucuronide Formation
The enzymatic formation of Phenyl O-Glucuronide proceeds via a bi-substrate reaction that follows Michaelis-Menten kinetics under certain conditions. The catalytic mechanism for O-glucuronidation is described as a direct SN2-like nucleophilic substitution. rsc.orgresearchgate.net More specifically, it is thought to involve a serine hydrolase-like mechanism utilizing a catalytic dyad of highly conserved histidine and aspartic acid residues within the UGT active site. nih.govhelsinki.fi
The proposed mechanism involves the following steps:
Formation of a ternary complex between the UGT enzyme, the phenolic substrate, and the co-substrate UDPGA. nih.gov
The basic histidine residue in the enzyme's active site abstracts a proton from the hydroxyl group of the phenol. This deprotonation increases the nucleophilicity of the phenolic oxygen.
The resulting phenoxide ion performs a nucleophilic attack on the anomeric C1 carbon of the glucuronic acid moiety of UDPGA.
This leads to the formation of a β-D-glucuronide bond with an inversion of stereochemistry at the C1 carbon and the release of Uridine (B1682114) Diphosphate (B83284) (UDP). researchgate.net
The efficiency of this reaction for a given UGT isoform and phenolic substrate is described by the kinetic parameters Km (Michaelis constant) and Vmax (maximum reaction velocity). A lower Km value indicates a higher affinity of the enzyme for the substrate.
| UGT Isoform | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/min/mg protein) |
|---|---|---|---|
| UGT1A9 | Mycophenolic Acid | 160 | Not specified |
| UGT2B15 | Bisphenol A | 8.68 | 873 |
| Human Liver Microsomes | Bisphenol A | 6.39 | 4250 |
| Human Liver Microsomes | Morphine | 2000 | 2500 |
In Vitro Biosynthesis Systems for Phenyl O-Glucuronide
The study of Phenyl O-Glucuronide formation and the generation of this metabolite for use as an analytical standard are often performed using various in vitro systems. These systems allow researchers to investigate enzymatic pathways in a controlled environment. nih.gov
Commonly used in vitro biosynthesis systems include:
Human Liver Microsomes (HLMs): These are vesicle-like artifacts derived from the endoplasmic reticulum of human liver cells and are a rich source of UGT enzymes. nih.gov Incubations with HLMs, a phenolic substrate, and the co-substrate UDPGA are a standard method to study glucuronidation and produce metabolites. nih.gov To overcome the latency of UGTs (where the active site is inside the microsomal vesicle), pore-forming agents like alamethicin are often added to facilitate the entry of UDPGA. nih.gov
Recombinant UGT Enzymes: This approach involves expressing a single, specific human UGT isoform in a host cell line, such as insect cells (e.g., Sf9) or mammalian cells. nih.gov Microsomes are then prepared from these cells. This system is crucial for determining the precise contribution of an individual UGT isoform to the metabolism of a substrate without interference from other enzymes. criver.com It is a powerful tool for reaction phenotyping and selective metabolite synthesis. hyphadiscovery.com
Microbial Biotransformation: Certain microorganisms can be engineered or selected for their ability to perform glucuronidation reactions. This method can be scaled up to produce larger quantities of the desired glucuronide metabolite. hyphadiscovery.com
These in vitro systems are indispensable for characterizing the metabolic fate of phenolic compounds and for synthesizing reference standards like Phenyl O-Glucuronide Sodium Salt, which are essential for analytical and toxicological studies. researchgate.net
Utilization of Liver Microsomes and Recombinant UGT Enzymes
The enzymatic synthesis of Phenyl O-Glucuronide is extensively studied using two primary in vitro systems: liver microsomes and recombinant UGT enzymes.
Human Liver Microsomes (HLMs) are subcellular fractions derived from the endoplasmic reticulum of hepatocytes. They contain a rich complement of drug-metabolizing enzymes, including a variety of UGT isoforms, making them a physiologically relevant model for studying glucuronidation. nih.gov The UGTs are membrane-bound proteins with their active site located within the lumen of the endoplasmic reticulum. nih.gov
Recombinant UGT enzymes are produced by expressing the cDNA of a single UGT isoform in a host cell line, such as insect cells or bacteria. This approach allows for the investigation of the specific contribution of individual UGT isoforms to the metabolism of a substrate. Studies have identified that the UGT1A subfamily, particularly UGT1A1 and UGT1A9, are the primary isoforms responsible for the glucuronidation of simple phenols. mdpi.comnih.gov UGT1A1 and UGT1A9 are highly expressed in the liver, underscoring their importance in hepatic clearance of phenolic compounds. mdpi.com
The kinetic parameters of Phenyl O-Glucuronide formation, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), can be determined using these in vitro systems. These parameters provide insights into the affinity of the enzyme for the substrate and the efficiency of the catalytic process. While specific kinetic data for Phenyl O-Glucuronide is not always readily available, studies on similar phenolic substrates provide valuable approximations.
| Enzyme Source | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint = Vmax/Km) (μL/min/mg) |
|---|---|---|---|---|
| Human Liver Microsomes (HLMs) | Tectorigenin | 32.79 ± 4.79 | 5.87 ± 0.25 | 180 |
| Recombinant UGT1A1 | Tectorigenin | - | - | - |
| Recombinant UGT1A9 | Tectorigenin | - | - | - |
| Human Liver Microsomes (HLMs) | Irigenin (Metabolite 1) | 16.86 ± 2.96 | 6.09 ± 0.27 | 360 |
| Human Liver Microsomes (HLMs) | Irigenin (Metabolite 2) | 27.37 ± 2.46 | 1.16 ± 0.03 | 420 |
Data adapted from a study on the glucuronidation of tectorigenin and irigenin, phenolic compounds, which serves as a representative model for phenol glucuronidation. mdpi.com
Optimization of Incubation Conditions for Enzymatic Synthesis
A critical component of the reaction mixture is the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) . As the donor of the glucuronic acid moiety, its concentration can be a rate-limiting factor. nih.gov The reaction mechanism for glucuronidation is a bi-substrate reaction that requires both the aglycone (phenol) and UDPGA. researchgate.net
Due to the location of the UGT active site within the microsomal lumen, the enzyme's activity can be latent in standard microsomal preparations. To overcome this, activating agents are often included in the incubation mixture. These agents disrupt the microsomal membrane, increasing the accessibility of the active site to the substrate and cofactor. Common activating agents include detergents like Brij 58 and pore-forming peptides like alamethicin. nih.govdoi.org
The pH of the incubation buffer can also have a profound effect on the rate of glucuronidation, particularly for acidic and basic substrates. nih.gov While the optimal pH can vary depending on the specific UGT isoform and the substrate, a pH range of 6.0 to 9.4 has been explored in various studies. For phenolic compounds, the ionization state can influence their ability to cross the microsomal membrane and access the active site.
Other important parameters to consider include incubation time , microsomal protein concentration , and temperature . The reaction should be monitored over time to ensure that the formation of the product is linear, and the protein concentration should be optimized to provide sufficient enzyme activity without introducing inhibitory effects. The standard incubation temperature for mammalian enzyme systems is 37°C.
| Parameter | Typical Range/Condition | Rationale |
|---|---|---|
| UDPGA Concentration | 1 - 5 mM | Ensures the cofactor is not a limiting reactant. |
| Activating Agent | Alamethicin (25-50 μg/mg protein) or Brij 58 (0.1 mg/mg protein) | Disrupts the microsomal membrane to expose the UGT active site. |
| pH | 7.4 (physiological) but can be optimized between 6.0 and 9.4 | Affects the ionization of the substrate and enzyme activity. |
| Incubation Time | 15 - 120 minutes | Determined by the rate of the reaction to ensure initial velocity is measured. |
| Microsomal Protein Concentration | 0.1 - 1.0 mg/mL | Provides a sufficient amount of enzyme for the reaction. |
| Temperature | 37°C | Optimal temperature for mammalian enzyme activity. |
These conditions are general guidelines and may require further optimization for the specific synthesis of Phenyl O-Glucuronide.
Metabolic Fate and Disposition Pathways of Phenyl O Glucuronide
Glucuronidation as a Major Conjugation Pathway for Aromatic Compounds
Glucuronidation represents a pivotal Phase II metabolic reaction for a vast array of substances, including drugs, pollutants, and endogenous molecules like bilirubin (B190676) and hormones. wikipedia.org This process is fundamental in the biotransformation of aromatic compounds. The core of this pathway is the enzymatic transfer of a glucuronic acid molecule from a high-energy donor, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. wikipedia.org This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are predominantly located in the liver but are also present in other major organs like the intestines, kidneys, and brain. wikipedia.orgnih.gov
The addition of the hydrophilic glucuronic acid moiety dramatically increases the water solubility of lipophilic aromatic compounds. wikipedia.org This transformation is critical as it facilitates the elimination of these substances from the body, primarily via urine or through bile into the feces. wikipedia.org By converting them into more water-soluble glucuronides, the body can efficiently excrete otherwise persistent aromatic compounds, thereby terminating their biological activity and mitigating potential toxicity. wikipedia.orgnih.gov
While crucial, glucuronidation is one of several Phase II conjugation pathways. Sulfation stands out as another major reaction, particularly for phenolic compounds. arkat-usa.orgnih.gov This process involves the transfer of a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate, catalyzed by sulfotransferase (SULT) enzymes. arkat-usa.org
Glucuronidation and sulfation often compete for the same substrates, yet they operate under different kinetic principles. nih.gov Sulfation is typically a high-affinity, low-capacity pathway, meaning it is highly efficient at low substrate concentrations. nih.gov Conversely, glucuronidation is characterized as a low-affinity, high-capacity system, which becomes the dominant pathway at higher substrate concentrations. nih.gov This difference is largely attributed to the greater cellular availability of the UDPGA cofactor compared to PAPS. nih.gov For many phenolic compounds, sulfation may be the primary metabolic route at low exposure levels, with glucuronidation taking over as concentrations rise. nih.govnih.gov
| Feature | Glucuronidation | Sulfation |
|---|---|---|
| Enzyme Family | UDP-glucuronosyltransferases (UGTs) | Sulfotransferases (SULTs) |
| Cofactor Donor | UDP-glucuronic acid (UDPGA) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |
| Kinetics | Low-affinity, high-capacity | High-affinity, low-capacity |
| Predominance | Higher substrate concentrations | Lower substrate concentrations |
The kinetic differences between glucuronidation and sulfation lead to observable dose-dependent shifts in metabolism. nih.gov At lower concentrations of a phenolic compound, the high-affinity sulfation pathway can be the main route of biotransformation. nih.gov However, as the dose of the compound increases, this pathway can become saturated due to the depletion of the PAPS cofactor. nih.govnih.gov
Once sulfation capacity is reached, a metabolic shift occurs, and the high-capacity glucuronidation pathway becomes the predominant route for conjugation and subsequent elimination. nih.gov This ensures the body can continue to efficiently clear the compound even at high exposure levels. Studies on substances like acetaminophen (B1664979) and other phenolic compounds have clearly demonstrated this shift; as the dose increases, the proportion of the glucuronide conjugate excreted rises significantly while the proportion of the sulfate (B86663) conjugate decreases or plateaus. nih.govnih.govnih.gov
Species-Specific Differences in Phenyl O-Glucuronide Metabolism
The metabolism of xenobiotics, including the formation of Phenyl O-Glucuronide, can exhibit marked differences between species. nih.govnih.gov These variations are a critical consideration when extrapolating data from animal models to predict human metabolism and toxicity. nih.govnih.gov The differences arise primarily from variations in the expression, function, and number of UGT enzyme isoforms. nih.govmdpi.com
The UGT enzyme superfamily shows significant diversity across species in its genetic makeup, substrate specificity, and tissue distribution. nih.govmdpi.com Humans have nine functional UGT1A enzymes, which are produced from a single gene locus, while mice have a more complex UGT1 locus. nih.gov These genetic differences lead to distinct metabolic profiles. For example, a well-known species difference is the cat's deficiency in UGT1A6, which impairs its ability to glucuronidate certain small phenolic compounds, making them more susceptible to toxicity from these substances. nel.edu
Conversely, studies comparing liver microsomes from humans, monkeys, pigs, dogs, and rats have shown that for some substrates, the pig and monkey can be suitable models for human glucuronidation. nel.edu The mouse has also been identified as a potentially appropriate model for studying the glucuronidation of specific compounds relevant to humans. nih.gov Humanized mouse models, where mouse UGT genes are replaced with human counterparts, have been developed to overcome these species differences and provide a more accurate tool for predicting human drug metabolism. nih.govnih.gov
The route of elimination for glucuronide conjugates is also subject to species variation. A key factor determining whether a glucuronide is excreted primarily in the urine or bile is its molecular weight. While this is a general rule, the specific molecular weight threshold for significant biliary excretion differs between species.
For instance, the threshold in rats is generally considered to be around 325 ± 50 Da. In contrast, the threshold for biliary excretion in humans is considerably higher, estimated to be around 500-600 Da. This means a glucuronide conjugate that is primarily eliminated via bile in rats might be predominantly excreted via the kidneys in humans. Phenyl O-Glucuronide, with its relatively low molecular weight, would generally be expected to favor renal excretion across most species, but the precise ratio of urinary to biliary excretion can still be influenced by species-specific transporter activities.
Transporter-Mediated Disposition of Glucuronide Conjugates
The disposition of hydrophilic metabolites like Phenyl O-Glucuronide is critically dependent on membrane transport proteins. nih.govnih.gov Once formed, these polar conjugates cannot easily diffuse across cell membranes and require the action of uptake and efflux transporters for their movement into and out of cells in key organs like the liver, kidneys, and intestines. nih.govnih.govnih.gov
In the liver, uptake transporters on the sinusoidal (blood-facing) membrane of hepatocytes, such as Organic Anion Transporting Polypeptides (OATPs), facilitate the entry of glucuronides from the bloodstream. nih.govnih.gov Subsequently, efflux transporters on the canalicular (bile-facing) membrane, notably Multidrug Resistance-Associated Protein 2 (MRP2) and Breast Cancer Resistance Protein (BCRP), actively secrete the conjugates into the bile. nih.govhelsinki.fi Other transporters like MRP3 and MRP4, located on the basolateral membrane, can efflux glucuronides back into the circulation for renal elimination. nih.govhelsinki.fi
In the kidney, Organic Anion Transporters (OATs) on the basolateral membrane of proximal tubule cells mediate the uptake of glucuronides from the blood. nih.govnih.gov Apical efflux transporters, including MRP2 and MRP4, then secrete these conjugates into the tubular lumen for excretion in the urine. nih.govnih.gov The coordinated effort of these various transporters is essential for the efficient hepatic and renal clearance of glucuronide conjugates. researchgate.net
| Organ | Membrane | Function | Key Transporters |
|---|---|---|---|
| Liver | Basolateral (Blood side) | Uptake from blood / Efflux to blood | OATPs (uptake), MRP3, MRP4 (efflux) |
| Apical (Bile side) | Efflux into bile | MRP2, BCRP | |
| Kidney | Basolateral (Blood side) | Uptake from blood | OATs |
| Apical (Urine side) | Efflux into urine | MRP2, MRP4 |
Hepatic and Renal Uptake Transporters (e.g., Organic Anion Transporting Polypeptides, OATPs)
The uptake of Phenyl O-Glucuronide and other glucuronide conjugates from the bloodstream into hepatocytes (liver cells) and renal proximal tubule cells is a critical step in their elimination. This process is mediated by a family of uptake transporters known as Organic Anion Transporting Polypeptides (OATPs) and Organic Anion Transporters (OATs). nih.govnih.gov
In the liver, OATP1B1, OATP1B3, and OATP2B1 are key players in the uptake of a wide array of compounds, including numerous drug glucuronides. nih.govnih.govnih.gov These transporters are located on the basolateral membrane of hepatocytes, the side facing the blood sinusoids, allowing them to efficiently extract substrates from the portal circulation. nih.govnih.gov The acidic environment of the space of Disse, adjacent to the hepatocytes, may further stimulate the transport activity of many OATPs. nih.gov Research has shown that OATP1B1 and OATP1B3 are responsible for the uptake of various organic anions, and their polymorphic variants can lead to altered drug clearance and potential adverse effects. nih.gov
Similarly, in the kidneys, OAT1 and OAT3, located on the basolateral membrane of proximal tubule cells, are primarily responsible for the uptake of organic anions from the blood into the renal cells for subsequent excretion into the urine. nih.govnih.govnih.gov OATP4C1 is another transporter expressed on the basolateral membrane of proximal tubules that contributes to this process. mdpi.com The coordinated action of these transporters in the liver and kidneys ensures the efficient removal of glucuronide conjugates from the systemic circulation. nih.govnih.gov
Table 1: Key Hepatic and Renal Uptake Transporters for Glucuronides
| Transporter | Location | Primary Function |
| OATP1B1 | Basolateral membrane of hepatocytes | Uptake of organic anions, including glucuronides, from blood into the liver. nih.govnih.govnih.gov |
| OATP1B3 | Basolateral membrane of hepatocytes | Uptake of organic anions, including glucuronides, from blood into the liver. nih.govnih.govnih.gov |
| OATP2B1 | Apical and basolateral membrane of enterocytes; basolateral membrane of hepatocytes | Intestinal absorption and hepatic uptake of organic anions. nih.gov |
| OAT1 | Basolateral membrane of renal proximal tubule cells | Uptake of organic anions from blood into kidney cells for urinary excretion. nih.govnih.govnih.gov |
| OAT3 | Basolateral membrane of renal proximal tubule cells | Uptake of organic anions from blood into kidney cells for urinary excretion. nih.govnih.govnih.gov |
| OATP4C1 | Basolateral membrane of renal proximal tubule cells | Renal uptake of organic anions. mdpi.com |
Efflux Transporters and Their Role in Secretion (e.g., Multidrug Resistance-Associated Proteins, MRPs)
Once inside hepatocytes or renal cells, Phenyl O-Glucuronide and other glucuronidated metabolites are actively transported out of the cell for elimination. This efflux is mediated by another class of transporters, primarily belonging to the ATP-binding cassette (ABC) transporter superfamily, which includes Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP). nih.govnih.gov
In the liver, these efflux transporters are strategically located on different parts of the hepatocyte membrane. MRP2 and BCRP are found on the apical (canalicular) membrane, which faces the bile canaliculus. nih.govunc.edu Their function is to secrete glucuronide conjugates into the bile, a process known as biliary excretion. nih.govnih.gov Conversely, MRP3 and MRP4 are situated on the basolateral membrane and are responsible for effluxing substrates back into the bloodstream. nih.govunc.edu This basolateral efflux can serve as a compensatory pathway when biliary excretion is impaired. unc.edu
In the kidney, MRP2 and P-glycoprotein (P-gp) are located on the apical membrane of the proximal tubule cells, where they actively secrete organic anions and other substrates into the urine. nih.govmdpi.com The interplay between uptake and efflux transporters determines the net direction of transport and the ultimate fate of the metabolite, whether it be elimination through bile or urine. nih.govfrontiersin.org
Table 2: Key Efflux Transporters for Glucuronides
| Transporter | Location | Primary Function |
| MRP2 (ABCC2) | Apical membrane of hepatocytes and renal proximal tubule cells; apical membrane of enterocytes. nih.gov | Biliary and urinary excretion of glucuronides and other conjugated metabolites. nih.govunc.edu |
| BCRP (ABCG2) | Apical membrane of hepatocytes and enterocytes. nih.gov | Biliary excretion and intestinal efflux of various substrates, including glucuronides. nih.govnih.gov |
| MRP3 (ABCC3) | Basolateral membrane of hepatocytes and enterocytes. nih.gov | Efflux of glucuronides and other organic anions from cells back into the blood or interstitial fluid. nih.govunc.edu |
| MRP4 (ABCC4) | Basolateral membrane of hepatocytes; appears to show basolateral expression in enterocytes. nih.gov | Efflux of various molecules, including cyclic nucleotides and conjugated steroids, from cells. nih.govunc.edu |
| P-gp (ABCB1) | Apical membrane of renal proximal tubule cells, intestinal epithelial cells, and hepatocytes (canalicular membrane). nih.gov | Efflux of a wide range of hydrophobic compounds. While some glucuronides are not substrates, it plays a role in overall drug disposition. nih.govfrontiersin.org |
Implications for Enterohepatic Recirculation Mechanisms
The coordinated action of hepatic uptake and biliary efflux transporters plays a pivotal role in a physiological process known as enterohepatic recirculation. nih.govwikipedia.org This process involves the excretion of compounds from the liver into the bile, their subsequent passage into the small intestine, and their reabsorption back into the portal circulation to return to the liver. nih.govwikipedia.orgelifesciences.org
For Phenyl O-Glucuronide, this cycle begins with its secretion into bile, facilitated by apical transporters like MRP2. nih.govnih.govelifesciences.org Once in the intestine, gut microflora can hydrolyze the glucuronide back to its parent aglycone, phenol (B47542). nih.govelifesciences.org This deconjugation step is crucial, as the more lipophilic phenol can be readily reabsorbed across the intestinal wall and re-enter the portal circulation, completing the recirculation loop. nih.govwikipedia.org This recycling mechanism can significantly prolong the in vivo exposure and apparent half-life of the parent compound. wikipedia.orgelifesciences.org
A more recently proposed mechanism, termed "hepatoenteric recycling," suggests that glucuronides formed extrahepatically (e.g., in the intestine) can be taken up by hepatocytes via OATPs and then excreted into the bile by efflux transporters like MRP2, effectively being recycled by the liver. nih.govelifesciences.org In this scenario, the intestine is the site of metabolism, and the liver is the organ of recycling, a reversal of the traditional enterohepatic recirculation model. nih.govelifesciences.org
The efficiency of both enterohepatic and hepatoenteric recirculation is dependent on the activity of the involved uptake and efflux transporters. nih.gov Factors that alter the function of these transporters can, therefore, have a significant impact on the disposition and potential biological activity of phenolic compounds.
Synthetic Chemistry and Derivatization of Phenyl O Glucuronide Sodium Salt
Synthesis of Labeled Phenyl O-Glucuronide Analogs
Labeled analogs of Phenyl O-Glucuronide are invaluable tools in metabolic studies, allowing for the tracing and quantification of the compound and its metabolites in biological systems.
Preparation of Deuterated Isotopomers for Metabolic Tracing
Deuterium-labeled isotopomers of Phenyl O-Glucuronide are frequently synthesized for use as internal standards in quantitative analysis by mass spectrometry. nih.govresearchgate.net The synthesis of these labeled compounds generally follows the same synthetic routes as their unlabeled counterparts, but utilizes deuterated starting materials. For example, the synthesis of deuterated Phenyl O-Glucuronide can be achieved using deuterated phenol (B47542) in the glycosylation reaction. nih.govresearchgate.net These stable isotope-labeled standards are crucial for developing accurate and reliable analytical methods for pharmacokinetic and metabolic studies. researchgate.net
Radiolabeling Strategies for Pharmacokinetic and Disposition Studies
The investigation of the pharmacokinetic profile and disposition of Phenyl O-Glucuronide Sodium Salt necessitates the use of radiolabeled analogues to trace and quantify the molecule and its metabolites in biological systems. The choice of radionuclide and the position of the label are critical for obtaining meaningful data on absorption, distribution, metabolism, and excretion (ADME). The most commonly employed isotopes for such studies are Carbon-14 (¹⁴C) and Tritium (B154650) (³H). clinmedjournals.org
Carbon-14 Labeling
Carbon-14 is often the preferred isotope for ADME studies due to its long half-life (approximately 5,730 years), which eliminates the need for decay correction during the course of the experiments, and the ability to place the label in a metabolically stable position within the core of the molecule. clinmedjournals.org For this compound, labeling the phenyl ring with ¹⁴C is the most strategic approach. This ensures that the radiolabel remains with the aglycone moiety even if the glucuronide linkage is cleaved in vivo, allowing for the tracking of all phenol-containing metabolites.
A plausible synthetic route for [¹⁴C]this compound would commence with commercially available [U-¹⁴C]phenol, where the benzene (B151609) ring is uniformly labeled with ¹⁴C. The synthesis would then proceed via a coupling reaction with a suitable protected glucuronic acid donor, followed by deprotection to yield the final product.
A representative synthesis is outlined below, adapted from a known procedure for the synthesis of unlabeled phenyl-β-D-glucuronide. biorxiv.org
Proposed Synthesis of [¹⁴C]this compound:
Glucosidation: [U-¹⁴C]Phenol is reacted with a protected glucuronic acid derivative, such as methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide, in the presence of a suitable catalyst.
Deprotection: The resulting protected [¹⁴C]phenyl glucuronide is then subjected to hydrolysis to remove the acetyl protecting groups and the methyl ester, yielding [¹⁴C]Phenyl O-Glucuronic Acid.
Salt Formation: Finally, treatment with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, affords the target compound, [¹⁴C]this compound.
The radiochemical purity of the final product would be determined by techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. The specific activity, a measure of the amount of radioactivity per unit mass of the compound, would also be determined.
Tritium Labeling
Tritium (³H) is another viable isotope for labeling this compound. Tritium labeling can often be achieved with higher specific activity than ¹⁴C labeling, which can be advantageous for studies requiring high sensitivity. nih.gov Furthermore, the introduction of tritium can sometimes be accomplished in the later stages of a synthesis. nih.gov
For this compound, tritium could be introduced into the phenyl ring via catalytic tritium exchange on the unlabeled compound or a suitable precursor. However, a potential drawback of tritium labeling is the risk of back-exchange of the tritium atoms with protons from the biological matrix, which could lead to the formation of tritiated water and complicate the interpretation of disposition data. Therefore, the metabolic stability of the tritium label must be carefully evaluated.
Pharmacokinetic and Disposition Studies
A study on the pharmacokinetics of intravenously administered ¹⁴C-ortho-phenylphenol in pigs revealed the following key findings:
| Parameter | Value (Mean ± SD) |
|---|---|
| Half-life (t½) | 46.26 ± 10.01 hours |
| Clearance (CL) | 2.48 ml h⁻¹ kg⁻¹ |
The disposition of the radiolabel was also quantified, indicating the primary routes of excretion:
| Excretion Route | Percentage of Administered Dose (Mean ± SD) |
|---|---|
| Urine | 70.3 ± 6.9% |
| Feces | Data not specified |
These data suggest that a small, radiolabeled phenolic compound is primarily cleared by the kidneys and excreted in the urine. nih.gov It is important to note that the pharmacokinetic profile of this compound may differ due to the presence of the glucuronide moiety, which generally increases water solubility and facilitates excretion.
Advanced Analytical Methodologies for Phenyl O Glucuronide Research
Chromatographic Separation Techniques
Chromatographic techniques are fundamental to the analysis of Phenyl O-Glucuronide, providing the necessary separation from complex sample components prior to detection. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), are the cornerstones of this analytical approach.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust HPLC method is a critical first step for the reliable analysis of Phenyl O-Glucuronide. Method development typically involves a systematic process of selecting and optimizing various parameters to achieve the desired separation.
Key Steps in HPLC Method Development:
Column Selection: Reversed-phase columns, particularly C18 columns, are frequently employed for the separation of polar glucuronide metabolites like Phenyl O-Glucuronide. researchgate.netscholarsresearchlibrary.com
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (often containing a buffer like phosphate (B84403) buffer or an acid like formic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol) is typical. scholarsresearchlibrary.comnih.gov The gradient is adjusted to ensure adequate retention and sharp peak shapes for the analyte.
Detector Selection: A UV detector is often used, with the detection wavelength selected to maximize the absorbance of the phenyl group. scholarsresearchlibrary.com However, for greater sensitivity and specificity, coupling HPLC with a mass spectrometer is the preferred approach. ekb.eg
Derivatization: In some cases, pre-column derivatization with reagents like phenyl isothiocyanate (PITC) can be used to enhance the UV absorbance of the analyte, although this adds complexity to the sample preparation. scholarsresearchlibrary.com Another approach involves derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) for the analysis of the glucose moiety. plos.org
Validation of the developed HPLC method is performed according to guidelines from the International Conference on Harmonization (ICH) to ensure its suitability for the intended purpose. researchgate.netnih.gov This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov
Table 1: Typical HPLC Method Parameters for Glucuronide Analysis
| Parameter | Typical Setting | Rationale |
| Stationary Phase | Reversed-Phase C18, 5 µm | Good retention for moderately polar compounds. |
| Mobile Phase | Acetonitrile and Water (with buffer or acid) | Provides good separation and peak shape. |
| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/minute | A standard flow rate for conventional HPLC. |
| Detection | UV at 254 nm or Mass Spectrometry | UV for general detection, MS for high sensitivity and specificity. |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm) and can operate at much higher pressures than traditional HPLC systems. This results in significant improvements in analytical performance for Phenyl O-Glucuronide research.
The primary advantages of UHPLC include:
Enhanced Resolution: The smaller particle size leads to more efficient separation, allowing for better resolution of Phenyl O-Glucuronide from other closely eluting compounds in a complex matrix.
Increased Speed: The higher optimal linear velocity of the mobile phase in UHPLC columns allows for much faster analysis times, often reducing run times from minutes to seconds without sacrificing resolution.
Improved Sensitivity: The sharper and narrower peaks produced by UHPLC result in a greater peak height and thus improved sensitivity.
In metabolic studies, UHPLC coupled with mass spectrometry (UHPLC-MS) is a powerful tool for analyzing metabolites like Phenyl O-Glucuronide, offering the high throughput and resolution needed to profile complex biological samples. nih.gov
Mass Spectrometric Identification and Quantification
Mass spectrometry (MS) is an indispensable tool in Phenyl O-Glucuronide research, providing sensitive detection, accurate mass measurement, and detailed structural information.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection
LC-MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. For the analysis of Phenyl O-Glucuronide, electrospray ionization (ESI) is a commonly used ionization technique, often operated in the negative ion mode to detect the deprotonated molecule [M-H]⁻. nih.gov
A key strategy for detecting glucuronide conjugates in LC-MS is the use of neutral loss scanning. Glucuronides characteristically lose the glucuronic acid moiety (176.0321 Da) during fragmentation. nih.govnih.gov By scanning for this specific neutral loss, one can selectively identify potential glucuronide conjugates within a complex mixture. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, provide highly accurate mass measurements. This capability is crucial for determining the elemental composition of Phenyl O-Glucuronide and distinguishing it from other compounds with the same nominal mass. nih.gov
The accurate mass data obtained from HRMS allows for a high degree of confidence in the identification of the analyte. For instance, an untargeted HRMS-based approach can be used to screen for a wide range of xenobiotic glucuronides in biological samples. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Quantitative Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. It is used for both structural confirmation and highly selective quantification of Phenyl O-Glucuronide. researchgate.net
In an MS/MS experiment, the deprotonated Phenyl O-Glucuronide ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second mass analyzer. The fragmentation pattern provides a structural fingerprint of the molecule. For Phenyl O-Glucuronide, characteristic fragment ions corresponding to the glucuronic acid moiety are observed, confirming its identity. nih.gov
For quantitative analysis, a technique called selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed. nih.gov This involves monitoring a specific precursor ion to product ion transition that is unique to Phenyl O-Glucuronide. This high degree of selectivity allows for accurate quantification even in complex biological matrices with low background interference. researchgate.net The development of LC-MS/MS methods is essential for the quantitative analysis of Phenyl O-Glucuronide in biological studies. researchgate.net
Table 2: MS/MS Transitions for Glucuronide Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Technique | Application |
| Generic Glucuronide | [M-H]⁻ | [Aglycone-H]⁻ | Neutral Loss Scan | General screening for glucuronides. |
| Phenyl O-Glucuronide | 269.07 | Specific fragments | SRM/MRM | Targeted quantification. |
Gas-phase ion/molecule reactions within the mass spectrometer have also been explored to differentiate between isomeric O- and N-glucuronides, further enhancing the structural elucidation capabilities of MS/MS. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of Phenyl O-Glucuronide Sodium Salt. It provides in-depth information about the atomic arrangement, connectivity, and stereochemistry of the molecule.
¹H-NMR for Anomeric Proton Configuration and Linkage Analysis
Proton (¹H) NMR spectroscopy is particularly crucial for determining the configuration of the anomeric proton and analyzing the glycosidic linkage in Phenyl O-Glucuronide. The chemical shift and coupling constant of the anomeric proton (H-1 of the glucuronic acid moiety) are diagnostic of the stereochemistry at the anomeric center. creative-proteomics.comnih.gov
In carbohydrates, the signals for anomeric protons typically appear in the range of δ 4.3–5.9 ppm. creative-proteomics.com The α- and β-anomers can be distinguished by their chemical shifts, with the α-anomeric proton generally resonating at a lower field (further downfield) than the β-anomeric proton. creative-proteomics.com For instance, the α-anomeric proton might appear around δ 5.1 ppm, while the β-anomeric proton would be found around δ 4.5 ppm. creative-proteomics.com
Furthermore, the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2), provides definitive information about the anomeric configuration. A larger coupling constant, typically in the range of 7–9 Hz, is characteristic of a diaxial relationship between H-1 and H-2, which corresponds to a β-configuration. unimo.it Conversely, a smaller coupling constant of 2–4 Hz indicates an equatorial-axial relationship, confirming an α-configuration. unimo.it In the case of Phenyl O-Glucuronide, the β-configuration is expected, which would be confirmed by a large ³J(H1,H2) value. researchgate.net
| Parameter | Typical Value for β-Anomer | Significance |
| Chemical Shift (δ) of Anomeric Proton (H-1) | ~4.5 ppm | Distinguishes between α and β anomers. |
| Coupling Constant ³J(H1,H2) | 7-9 Hz | Confirms the β-configuration due to diaxial proton arrangement. |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
¹³C-NMR for Carbon Skeleton Assignment
Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing a detailed map of the carbon framework of Phenyl O-Glucuronide. Due to the wider chemical shift range of ¹³C NMR (typically 0-220 ppm) compared to ¹H-NMR, signal overlap is less of an issue, allowing for the resolution of individual carbon atoms. nih.govlibretexts.org
Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, enabling the assignment of all carbons in both the phenyl and glucuronide moieties. youtube.com The chemical shifts of the carbon atoms are influenced by their local electronic environment. For example, the anomeric carbon (C-1) of the glucuronic acid residue typically resonates in the region of δ 90-110 ppm. The carbons of the phenyl ring will appear in the aromatic region (approximately δ 110-160 ppm), while the remaining carbons of the glucuronic acid moiety will have shifts characteristic of alcohol and carboxylic acid functionalities. libretexts.org
| Carbon Atom(s) | Moiety | Predicted Chemical Shift Range (ppm) |
| C-1 | Glucuronide (Anomeric) | 90 - 110 |
| C-2, C-3, C-4, C-5 | Glucuronide | 60 - 80 |
| C-6 | Glucuronide (Carboxyl) | 170 - 180 |
| Phenyl Carbons | Phenyl | 110 - 160 |
Note: These are general ranges and actual values can be influenced by experimental conditions.
Two-Dimensional NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity between atoms in Phenyl O-Glucuronide. These experiments provide correlation data that reveal which atoms are bonded to each other or are in close spatial proximity. numberanalytics.commnstate.eduemerypharma.com
Commonly employed 2D NMR experiments include:
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. numberanalytics.comemerypharma.com It is instrumental in tracing the proton-proton networks within the glucuronic acid and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly to the carbons they are attached to. numberanalytics.com This is a powerful tool for assigning carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. numberanalytics.com HMBC is particularly valuable for establishing the connection between the phenyl ring and the glucuronic acid moiety through the glycosidic oxygen atom, as it can show a correlation between the anomeric proton (H-1) and the phenolic carbon.
The collective data from these 2D NMR experiments allows for a complete and confident structural elucidation of this compound.
Application as an Analytical Reference Standard
This compound serves as a crucial analytical reference standard in various research and quality control settings. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its well-characterized nature makes it an indispensable tool for ensuring the accuracy and reliability of analytical methods.
Use in Method Development and Validation for Metabolite Analysis
In the field of drug metabolism and toxicology, the analysis of glucuronidated metabolites is of paramount importance. Phenyl O-Glucuronide is frequently used as a model compound for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), aimed at quantifying drug glucuronides in biological matrices. sigmaaldrich.comsigmaaldrich.com
During method development, a known concentration of Phenyl O-Glucuronide can be used to optimize chromatographic conditions, including the mobile phase composition, gradient, and column type, to achieve a good separation from other components. chromatographyonline.com In method validation, it is used to assess key parameters such as linearity, accuracy, precision, and the limit of detection and quantification. nih.govresearchgate.net For instance, a calibration curve can be constructed by analyzing a series of known concentrations of Phenyl O-Glucuronide to establish the linear range of the analytical method.
Quality Control Applications in Chemical Synthesis and Biotransformation Research
This compound is also employed as a quality control standard in the synthesis of other glucuronide compounds and in biotransformation studies. nih.gov In chemical synthesis, it can be used as a reference to confirm the identity and purity of newly synthesized glucuronides by comparing their analytical data (e.g., retention time in HPLC, mass spectrum) with that of the standard.
In biotransformation research, where enzymes are used to produce glucuronides, Phenyl O-Glucuronide can serve as a positive control to ensure that the enzymatic reaction is proceeding as expected. It can also be used to calibrate the analytical instruments used to monitor the progress of the biotransformation and to quantify the yield of the desired product.
Enzymatic Hydrolysis and Probe Applications of Phenyl O Glucuronide
β-Glucuronidase-Mediated Deconjugation
β-Glucuronidases are a class of hydrolase enzymes responsible for cleaving the glycosidic bond in β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans. wikipedia.org This process, known as deconjugation, is vital in the metabolism of both endogenous and exogenous compounds. covachem.com
The catalytic mechanism of β-glucuronidase involves a double displacement reaction, proceeding through an SN2 mechanism that retains the configuration of the anomeric carbon. nih.gov Key to this process are two conserved glutamic acid residues within the enzyme's active site. wikipedia.org In human β-glucuronidase, these are Glu451 and Glu540, while in the bacterial counterpart from Escherichia coli, they are Glu413 and Glu504. nih.gov
The proposed mechanism unfolds as follows:
The acidic glutamic acid residue (Glu451 in humans, Glu413 in bacteria) protonates the exocyclic glycosidic oxygen of the glucuronide. nih.gov
This protonation facilitates the departure of the aglycone (in this case, phenol), leading to the formation of a transient oxocarbenium ion-like transition state. nih.gov
The nucleophilic glutamic acid residue (Glu540 in humans, Glu504 in bacteria) then attacks the anomeric carbon from the opposite side, forming a covalent glucuronyl-enzyme intermediate with an inverted stereochemistry. nih.gov
β-Glucuronidases are widely distributed across various biological kingdoms, including bacteria and mammals, where they exhibit distinct characteristics. nih.gov
Mammalian β-Glucuronidase: Human β-glucuronidase, encoded by the GUSB gene, is primarily a lysosomal enzyme. wikipedia.org It exists as a homotetramer with a molecular weight of approximately 332 kDa. wikipedia.org This enzyme plays a crucial role in the breakdown of mucopolysaccharides and the metabolism of various xenobiotics and endogenous compounds. wikipedia.orgcovachem.com Elevated levels of human β-glucuronidase have been associated with certain pathological conditions, making it a potential biomarker. nih.gov
Bacterial β-Glucuronidase: In bacteria, the gene encoding β-glucuronidase is often denoted as uidA or gus. wikipedia.orgnih.gov These enzymes are significant in the context of the gut microbiome, where they can reactivate glucuronidated drugs and other compounds, potentially leading to toxicity. oup.com For instance, the β-glucuronidase from Ruminococcus gnavus, a common human gut bacterium, has been characterized and shows similarities to enzymes from other bacteria like Lactobacillus gasseri and E. coli. nih.gov Bacterial β-glucuronidases often possess a "bacterial loop" structure that covers the active site, a feature absent in their human counterpart. nih.gov
The activity of β-glucuronidases from different sources can be influenced by factors such as pH and temperature. For example, the optimal pH for E. coli β-glucuronidase is between 6.0 and 7.0. sigmaaldrich.com The enzyme's activity can also be induced by the presence of its substrate. oup.comasm.org
| Source Organism | Gene | Cellular Location | Key Characteristics |
| Human | GUSB | Lysosome | Homotetramer, involved in mucopolysaccharide breakdown and xenobiotic metabolism. wikipedia.orgcovachem.com |
| Escherichia coli | uidA | Cytoplasm | Often used in reporter gene systems, optimal pH 6.0-7.0. wikipedia.orgsigmaaldrich.com |
| Ruminococcus gnavus | gus | Cytoplasm | Found in human gut microbiota, can reactivate glucuronidated compounds. nih.gov |
Phenyl O-Glucuronide as a Model Substrate for β-Glucuronidase Assays
Due to its relatively simple structure and the ease of detecting its hydrolysis product, phenol (B47542), Phenyl O-Glucuronide is a widely used substrate for assaying β-glucuronidase activity. scbt.comscbt.com Its phenolic structure enhances its affinity for the enzyme's active site. scbt.com
The basic structure of Phenyl O-Glucuronide has been modified to create more sensitive and easily quantifiable probes for β-glucuronidase activity. These probes are designed to release a chromogenic (colored) or fluorogenic (fluorescent) molecule upon enzymatic cleavage.
Chromogenic Probes: A common example is p-Nitrophenyl-β-D-glucuronide. scbt.com Upon hydrolysis by β-glucuronidase, it releases p-nitrophenol, a yellow-colored compound that can be measured spectrophotometrically. scbt.com Another chromogenic substrate is phenolphthalein (B1677637) glucuronide, which releases phenolphthalein upon cleavage. nih.govnih.govsigmaaldrich.com 5-Bromo-4-chloro-3-indoxyl-β-D-glucuronic acid is another substrate that yields a colored product upon hydrolysis. scbt.com
Fluorogenic Probes: These probes offer higher sensitivity compared to their chromogenic counterparts. scbt.com 4-Methylumbelliferyl β-D-glucuronide (MUG) is a widely used fluorogenic substrate. scbt.com Hydrolysis of MUG by β-glucuronidase releases 4-methylumbelliferone (B1674119), a highly fluorescent molecule. asm.orgscbt.com The indole (B1671886) scaffold has also been utilized in the development of fluorogenic probes. rsc.org
| Probe Type | Example Substrate | Released Product | Detection Method |
| Chromogenic | p-Nitrophenyl-β-D-glucuronide | p-Nitrophenol | Spectrophotometry (color change) scbt.com |
| Chromogenic | Phenolphthalein glucuronide | Phenolphthalein | Spectrophotometry (color change) nih.govnih.govsigmaaldrich.com |
| Chromogenic | 5-Bromo-4-chloro-3-indoxyl-β-D-glucuronic acid | Colored Indoxyl Derivative | Visual/Spectrophotometry scbt.com |
| Fluorogenic | 4-Methylumbelliferyl β-D-glucuronide (MUG) | 4-Methylumbelliferone | Fluorometry (fluorescence emission) asm.orgscbt.com |
The suitability of a probe for β-glucuronidase assays is determined by its sensitivity and specificity, which are evaluated through in vitro enzyme kinetic studies.
Sensitivity: The sensitivity of a probe relates to the lowest concentration of enzyme activity that can be reliably detected. Fluorogenic probes like MUG are generally more sensitive than chromogenic probes, allowing for the detection of lower enzyme concentrations. scbt.com For instance, a study on bacterial lung infections identified an optimal activity value of 43 nmol of 4-methylumbelliferone (4MU)/ml/h, which allowed for sample screening with high sensitivity. nih.gov
Specificity: Specificity refers to the ability of the probe to be exclusively cleaved by β-glucuronidase and not by other enzymes that may be present in a biological sample. The specificity of these probes is generally high due to the specific recognition of the β-D-glucuronic acid moiety by the enzyme. nih.gov However, it is important to consider that some enzymes may possess non-specific activities. nih.gov Kinetic parameters such as the Michaelis constant (KM) and the catalytic rate constant (kcat) are determined to characterize the interaction between the enzyme and the substrate. For example, a study on human liver β-glucuronidase using phenolphthalein glucuronic acid as a substrate determined a KM of 0.435 mmol/l. nih.gov Comparing the kinetic parameters of different substrates allows for the selection of the most appropriate probe for a given application.
Recent research has also explored the use of Phenyl-β-D-glucuronide as an exogenous agent for the in vivo detection of tumors. biorxiv.orgbiorxiv.org The principle relies on the elevated β-glucuronidase activity in the tumor microenvironment, which metabolizes the administered Phenyl-β-D-glucuronide into volatile phenol that can be detected in exhaled breath. biorxiv.orgbiorxiv.org Preliminary studies have reported high specificity and sensitivity for this approach. biorxiv.org
Emerging Research Areas and Methodological Advancements for Phenyl O Glucuronide
Integration of Omics Technologies in Glucuronide Research (e.g., Metabolomics Approaches)
The field of glucuronide research is increasingly leveraging "omics" technologies to gain a systems-level understanding of metabolic processes. Metabolomics, in particular, has emerged as a powerful platform for studying the "glucuronidome"—the complete set of glucuronidated metabolites in a biological system. nih.gov This approach allows for the comprehensive analysis of small-molecule metabolites, offering a direct snapshot of an organism's phenotype. mdpi.com
Metabolomics is considered by some as the "superglue" of omics, as the metabolome reflects the ultimate output of genomic, transcriptomic, and proteomic activities. theanalyticalscientist.com Untargeted LC-MS/MS-based metabolomics, combined with sophisticated data filtering and pattern recognition, can map the glucuronidome in various biological samples like urine, serum, and fecal matter. nih.gov These studies have revealed microbiome-driven shifts in the glucuronidome, underscoring the influence of gut bacteria and their β-glucuronidase enzymes on host metabolite profiles. nih.gov
The integration of different omics platforms provides a more holistic view. nih.gov For instance, genomics can identify genetic variations in UDP-glucuronosyltransferase (UGT) enzymes, while transcriptomics can quantify their expression levels. Proteomics provides information about the abundance and activity of these enzymes. mdpi.com When combined with metabolomics, which measures the resulting glucuronide products, researchers can build comprehensive models of how xenobiotics like phenol (B47542) are processed and eliminated. This integrated approach is essential for understanding the interplay between the host and its microbiome in drug and xenobiotic metabolism. nih.govnih.gov
Computational Approaches for Predicting Glucuronidation Pathways and Enzyme-Substrate Interactions
The prediction of a compound's metabolic fate is a critical component of drug discovery and toxicology. nih.gov Computational, or in silico, models have become indispensable tools for predicting whether a compound like phenol will undergo glucuronidation and for understanding its interaction with UGT enzymes. A significant challenge in this area has been the lack of complete three-dimensional crystal structures for human UGTs, which are membrane-bound proteins and notoriously difficult to crystallize. nih.govnih.gov
To overcome this, researchers have developed various computational models:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models that predict the substrate selectivity and clearance by specific UGT isoforms. nih.gov These models analyze the physicochemical properties of a series of compounds (like various phenolics) and correlate them with their experimentally determined glucuronidation rates. nih.gov For example, robust models have been developed for UGT1A9, a major isoform in the human liver, that show good predictive power for the glucuronidation of a wide range of phenolics. nih.gov
| 3D-QSAR Model | q² | r² | r²pred |
| CoMFA | 0.548 | 0.949 | 0.775 |
| CoMSIA | 0.579 | 0.876 | 0.700 |
| This table summarizes the statistical reliability and predictive power of 3D-QSAR models for UGT1A9. nih.gov q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient) indicate the internal robustness of the models, while r²pred (predictive r-squared) demonstrates their ability to predict the activity of new compounds. nih.gov |
Machine Learning: Support Vector Machine (SVM) is another computational learning method used to create models that predict the specific site of glucuronidation on a molecule (e.g., which hydroxyl group on a polyphenol will be conjugated). oup.com These models are trained on large datasets of known UGT-catalyzed reactions and use a combination of 'local' quantum chemical descriptors and 'global' physicochemical properties to make predictions. oup.com Such models have shown high balanced accuracy (88% to 96%) in predicting the sites of glucuronidation for aliphatic and aromatic hydroxyls, carboxylic acids, and amino nitrogens. oup.com
These computational approaches allow for the high-throughput screening of virtual compounds, helping to prioritize candidates for synthesis and experimental testing, thereby reducing costs and time in drug development and safety assessment. nih.gov
Development of Novel Biochemical Tools and Reagents Incorporating Glucuronide Moieties
Advancements in chemical and biological synthesis have led to the creation of novel tools and reagents based on the glucuronide structure. These tools are vital for studying enzyme activity, developing diagnostic assays, and delivering drugs.
Enzyme Substrates for Research and Diagnostics: Synthetic glucuronide substrates are widely used to detect and quantify the activity of β-glucuronidase enzymes. These substrates are designed with a signalogenic component (chromogenic, fluorogenic, or luminogenic) attached to glucuronic acid. biosynth.com When the enzyme cleaves the glucuronide bond, the signal-producing molecule is released, which can be easily measured. biosynth.comsigmaaldrich.com For example, β-glucuronidase is routinely used for the enzymatic hydrolysis of glucuronides in biological fluids before analysis by methods like mass spectrometry or HPLC. sigmaaldrich.com
| Substrate (Aglycone) | Dissociation Constant (Km) in M | Relative Affinity |
| Phenolphthalein (B1677637) | 0.00005 | 1.0 |
| Oestriol | 0.0005 | 0.1 |
| Phenol | 0.0035 | 0.014 |
| Menthol | 0.004 | 0.013 |
| Borneol | 0.01 | 0.005 |
| p-Chlorophenol | 0.03 | 0.0017 |
| This table shows the dissociation constants (Km) for β-glucuronidase with various glucuronide substrates. A lower Km value indicates a higher affinity of the enzyme for the substrate. The affinity for phenolphthalein glucuronide is set as the reference (1.0). psu.edu |
Advanced Synthesis of Glucuronides: The production of specific glucuronide metabolites, which are often needed as analytical standards or for biological testing, can be challenging. To meet this need, a variety of synthesis techniques are employed. These include traditional chemical synthesis routes as well as biological methods. nih.govhyphadiscovery.com Microbial biotransformation, where microorganisms are used to carry out the glucuronidation reaction, and the use of recombinant PolyUGT™ enzymes are powerful techniques for producing O-glucuronides like Phenyl O-Glucuronide, as well as N- and acyl glucuronides. hyphadiscovery.com These biological systems can often overcome the challenges of regioselectivity that plague chemical synthesis. nih.gov
Glucuronide-Based Probes and Prodrugs: The glucuronide moiety is being incorporated into more complex molecular tools. For example, glucuronide-based probes have been developed for imaging and diagnostic applications. researchgate.net One such tool is FITC-TrapG, a fluorogenic glucuronide probe that can selectively label cells expressing β-glucuronidase. science.gov In the field of drug delivery, glucuronidation is a key strategy in prodrug design. A therapeutic agent is attached to glucuronic acid, rendering it inactive and often more water-soluble. The prodrug can then be activated at a specific site in the body where β-glucuronidase activity is high, such as in certain tumor tissues or by gut microbiota, allowing for targeted drug release. researchgate.net
Q & A
Basic: What are the established methods for synthesizing and characterizing Phenyl O-Glucuronide Sodium Salt?
Methodological Answer:
Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferases (UGTs) or chemical conjugation. For enzymatic synthesis:
- Step 1: Incubate the aglycone (e.g., phenol) with recombinant UGT isoforms (e.g., UGT2B7 or UGT1A9) in the presence of UDP-glucuronic acid (UDPGA) .
- Step 2: Purify the product via solid-phase extraction (SPE) or preparative HPLC.
- Step 3: Confirm structure using NMR (e.g., anomeric proton at δ 4.5–5.5 ppm) and high-resolution mass spectrometry (HRMS; expected [M+Na]⁺ at m/z 292.1) . Sodium salt formation is verified via elemental analysis or ion chromatography .
Basic: Which analytical techniques are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Derivatization for Specificity: Use trimethylsilylation (TMS) to distinguish O-glucuronides from N- or S-conjugates. TMS derivatives show distinct fragmentation patterns in MS/MS .
Advanced: How can researchers investigate the role of this compound in xenobiotic metabolism pathways?
Methodological Answer:
- Enzyme Kinetics:
- Use human liver microsomes (HLM) or recombinant UGTs to measure kinetic parameters (Kₘ, Vₘₐₓ).
- Incubation Conditions: 37°C, pH 7.4, 1–2 mg/mL protein, 5 mM UDPGA .
- Inhibition Studies: Co-incubate with selective UGT inhibitors (e.g., clotrimazole for UGT2B4) to identify isoform-specific contributions .
- Metabolite Profiling: Compare urinary or plasma metabolite ratios in preclinical models (e.g., rats) using stable isotope-labeled internal standards (e.g., deuterated analogs) .
Advanced: How should stability issues of this compound be addressed during long-term experiments?
Methodological Answer:
- Storage: Aliquot and store at ≤ -20°C in amber vials to prevent photodegradation and hydrolysis. Avoid freeze-thaw cycles .
- Stability Testing:
Advanced: How can discrepancies in reported glucuronidation activity data be resolved?
Methodological Answer:
- Source Variability: Compare enzyme sources (e.g., HLM vs. recombinant UGTs). Batch-to-batch differences in HLM activity are common .
- Incubation Optimization: Ensure UDPGA cofactor stability by adding 10 mM MgCl₂ and 0.1% BSA to prevent non-specific binding .
- Data Normalization: Use internal standards (e.g., [D₃]-trifluoperazine-N-glucuronide) and normalize activity to protein content or UGT isoform expression levels (via Western blot) .
Advanced: What strategies differentiate O-glucuronides from other conjugates in complex mixtures?
Methodological Answer:
- Chemical Derivatization:
- Chromatographic Separation: Employ hydrophilic interaction liquid chromatography (HILIC) to resolve polar glucuronides from less polar conjugates .
Basic: What are the critical parameters for validating a glucuronide quantification assay?
Methodological Answer:
- Linearity: Test over 3–4 orders of magnitude (e.g., 1–1000 ng/mL). R² ≥ 0.99 .
- Precision/Accuracy: Intra- and inter-day CV ≤ 15%; recovery 85–115% .
- Lower Limit of Quantification (LLOQ): Signal-to-noise ratio ≥ 10 with ≤ 20% deviation .
Advanced: How can computational modeling predict the glucuronidation potential of novel phenol derivatives?
Methodological Answer:
- In Silico Tools:
- Use docking software (e.g., AutoDock Vina) to simulate binding affinities to UGT active sites.
- Apply QSAR models to correlate structural descriptors (e.g., logP, Hammett σ) with glucuronidation rates .
- Validation: Compare predictions with in vitro data from HLM incubations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
